molecular formula C22H22N4 B2559054 N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-48-8

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2559054
CAS No.: 890617-48-8
M. Wt: 342.446
InChI Key: JRUWLKASAVXKHA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes multiple aromatic rings and nitrogen atoms, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation, apoptosis, or inflammation .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)25-21-16(3)17(4)24-22-20(13-23-26(21)22)18-8-6-5-7-9-18/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUWLKASAVXKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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